Thiophene-3-sulfonamide

Carbonic Anhydrase Inhibition Glaucoma Enzyme Kinetics

Procure the precise Thiophene-3-sulfonamide (3-position) for unambiguous SAR. This unsubstituted parent core provides a versatile hydrogen-bonding pharmacophore and synthetic handle for creating derivatives targeting carbonic anhydrase (IC50 23.4 nM–1.405 µM) and cancer cell lines (GI50 4.62–7.2 µM). Generic substitution risks obtaining a regioisomer (e.g., 2-position) with divergent activity. Choose this 3-sulfonamide to ensure experimental reproducibility and maximize derivatization freedom.

Molecular Formula C4H5NO2S2
Molecular Weight 163.2 g/mol
CAS No. 64255-63-6
Cat. No. B184289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene-3-sulfonamide
CAS64255-63-6
Molecular FormulaC4H5NO2S2
Molecular Weight163.2 g/mol
Structural Identifiers
SMILESC1=CSC=C1S(=O)(=O)N
InChIInChI=1S/C4H5NO2S2/c5-9(6,7)4-1-2-8-3-4/h1-3H,(H2,5,6,7)
InChIKeyBWJZHYWAXLWLTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophene-3-sulfonamide (CAS 64255-63-6) Procurement Guide: Core Scaffold for Bioactive Sulfonamide Libraries


Thiophene-3-sulfonamide (CAS 64255-63-6) is a heterocyclic sulfonamide building block featuring a thiophene ring substituted at the 3-position with a primary sulfonamide group (-SO₂NH₂). This unsubstituted parent scaffold serves as the foundational core for a broad class of thiophene-sulfonamide derivatives investigated across multiple therapeutic areas [1]. Unlike substituted analogs optimized for a single target, the 3-sulfonamide regioisomer offers a unique hydrogen-bonding pharmacophore and synthetic handle for diverse derivatization .

Thiophene-3-sulfonamide (CAS 64255-63-6) vs. Generic Substitution: Why Scaffold Position and Substituents Determine Activity Profiles


Procurement of a generic 'thiophene sulfonamide' without specifying the 3-position or substitution pattern risks acquiring a compound with fundamentally divergent biological activity and synthetic utility. The regioisomeric position of the sulfonamide group (2- vs. 3-) alters electronic distribution and hydrogen-bonding geometry, directly impacting target binding . Furthermore, the presence of halogen substituents (e.g., 2,5-dichloro-) dramatically shifts activity profiles—from carbonic anhydrase inhibition to anticancer cytotoxicity—making the unsubstituted 3-sulfonamide the optimal starting point for exploratory medicinal chemistry and structure-activity relationship (SAR) campaigns where maximal derivatization freedom is required [1].

Thiophene-3-sulfonamide (CAS 64255-63-6) Quantitative Differentiation Evidence vs. Key Analogs


Carbonic Anhydrase II Inhibition Potency: Thiophene-3-sulfonamide vs. Benzene Sulfonamide Class Benchmark

In a comparative study of thiophene-based sulfonamides against human carbonic anhydrase II (hCA-II), the compound class demonstrated nanomolar inhibitory potency, with IC50 values ranging from 23.4 nM to 1.405 µM [1]. This positions the thiophene-3-sulfonamide scaffold as significantly more potent than the classical benzene sulfonamide inhibitor acetazolamide, which typically exhibits IC50 values in the 10-100 nM range but with a different selectivity profile and synthetic accessibility [1].

Carbonic Anhydrase Inhibition Glaucoma Enzyme Kinetics

Anticancer Cytotoxicity: 2,5-Dichlorothiophene-3-sulfonamide vs. Unsubstituted Thiophene-3-sulfonamide Scaffold

The 2,5-dichloro-substituted analog (8b) of thiophene-3-sulfonamide exhibited significant cytotoxicity against multiple cancer cell lines, with GI50 values of 7.2 ± 1.12 µM (HeLa), 4.62 ± 0.13 µM (MDA-MB231), and 7.13 ± 0.13 µM (MCF-7) [1]. This activity was superior to the N-ethyl toluene-4-sulfonamide comparator (8a) in the same study [1]. While the unsubstituted thiophene-3-sulfonamide itself is not a potent anticancer agent, this data establishes the 3-sulfonamide-thiophene core as a privileged scaffold for developing anticancer compounds through halogenation and further derivatization [1].

Anticancer Cytotoxicity DNA Binding

Endothelin Receptor Antagonism: Thiophene-3-sulfonamide Derivatives vs. Endothelin Receptor Subtypes

A series of thiophenesulfonamides incorporating the 3-sulfonamide motif were evaluated as endothelin receptor antagonists. The most potent inhibitor in the series displayed an IC50 of 43 nM against the ETA receptor, with >70-fold selectivity over the ETB receptor (IC50 = 3 µM) [1]. This demonstrates that the thiophene-3-sulfonamide core can be elaborated to yield highly potent and selective ETA antagonists.

Endothelin Receptor Antagonist Cardiovascular GPCR

COX-2 Inhibition: Thiophene-3-yl Styryl Derivative Potency vs. COX-2 mRNA Suppression

A styrylheterocycle derivative bearing a thiophen-3-yl group and a benzenesulfonamide moiety, (E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide, exhibited potent inhibition of COX-2-mediated prostaglandin E2 production with an IC50 of 0.013 µM in LPS-stimulated RAW264.7 murine macrophages [1]. This activity was attributed in part to the suppression of COX-2 mRNA expression, distinguishing its mechanism from classical COX-2 active-site inhibitors [1].

COX-2 Inhibition Inflammation Prostaglandin E2

Thiophene-3-sulfonamide (CAS 64255-63-6) High-Impact Application Scenarios


Medicinal Chemistry: Core Scaffold for Carbonic Anhydrase Inhibitor Libraries

Use as the unsubstituted parent scaffold for synthesizing focused libraries of thiophene-3-sulfonamide derivatives targeting human carbonic anhydrase isoforms (hCA-I, hCA-II). The nanomolar potency range (IC50 23.4 nM – 1.405 µM) demonstrated for the class [1] makes this an ideal starting point for lead optimization in glaucoma and other CA-related indications.

Oncology Drug Discovery: Halogenation Precursor for Cytotoxic Agents

Employ as the synthetic precursor for 2,5-dichloro and other halogenated analogs with demonstrated anticancer activity. The 2,5-dichloro derivative (8b) achieved GI50 values of 4.62-7.2 µM across breast and cervical cancer cell lines [2], establishing a clear SAR path from the unsubstituted core to potent cytotoxic agents.

Cardiovascular Research: ETA-Selective Antagonist Development

Leverage the thiophene-3-sulfonamide core to synthesize endothelin receptor antagonists. Optimized derivatives from this scaffold have achieved IC50 = 43 nM against ETA with >70-fold selectivity over ETB [3], validating its use in programs targeting pulmonary arterial hypertension and other endothelin-driven pathologies.

Inflammation & Immunology: COX-2 Pathway Modulator Synthesis

Utilize as a building block for styryl-linked thiophene-benzenesulfonamide hybrids that suppress COX-2 mRNA expression and inhibit PGE2 production (IC50 = 0.013 µM) [4]. This transcriptional mechanism differentiates these compounds from traditional NSAIDs and COX-2 selective inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiophene-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.